molecular formula C15H18FN3O3S B6435667 N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide CAS No. 2549040-47-1

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide

Cat. No. B6435667
CAS RN: 2549040-47-1
M. Wt: 339.4 g/mol
InChI Key: GAJSEIJMVRTURL-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoxazole . Benzoxazole is a heterocyclic compound, and it’s known for its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be analyzed using various spectroscopic techniques . The InChI code provided in the search results can be used to generate a 3D structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure . For example, the compound “(6-fluoro-1,3-benzoxazol-2-yl)methanol” has a molecular weight of 167.14, and it’s a powder at room temperature .

Mechanism of Action

The mechanism of action of benzoxazole derivatives often depends on their molecular structure and the type of biological activity they exhibit . Without specific information on “N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide”, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, “(6-fluoro-1,3-benzoxazol-2-yl)methanol” has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c1-18(23(20,21)12-3-4-12)11-6-7-19(9-11)15-17-13-5-2-10(16)8-14(13)22-15/h2,5,8,11-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJSEIJMVRTURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide

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